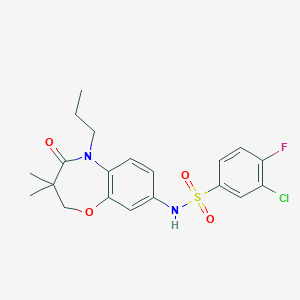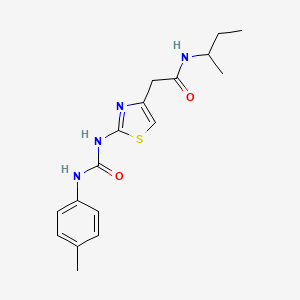![molecular formula C19H21N7O B2909437 cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-26-3](/img/structure/B2909437.png)
cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is an organic compound noted for its complex structure, which includes a cyclopropyl group, a piperazine ring, a triazolopyrimidine moiety, and a p-tolyl group. These structural elements suggest a potential for diverse reactivity and a wide array of applications, particularly in medicinal and chemical research.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis typically starts with the preparation of intermediate compounds. For instance, a common route involves the cyclization of a suitable piperazine derivative with triazolopyrimidine intermediates under controlled conditions of temperature and catalysis. Subsequent functionalization of the piperazine ring and introduction of the cyclopropyl and p-tolyl groups can be achieved through standard organic synthesis techniques like alkylation and acylation.
Industrial Production Methods: : Industrial production may utilize scalable approaches such as continuous flow chemistry to achieve high yields. The reactions typically employ robust catalysts and precise control over reaction parameters to optimize product formation and minimize impurities.
化学反应分析
Types of Reactions: : This compound is likely to participate in a variety of chemical reactions, including:
Oxidation: : Oxidative processes can modify the piperazine or triazolopyrimidine moieties.
Reduction: : Reductive reactions could potentially convert keto groups to alcohols.
Substitution: : Nucleophilic substitution reactions may occur at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions: : Typical reagents might include oxidizing agents like potassium permanganate for oxidation, hydrides such as sodium borohydride for reductions, and halide salts for substitution reactions.
Major Products: : Reaction outcomes depend on the conditions; for example, oxidation might yield corresponding N-oxides, while reduction can produce hydroxyl derivatives.
科学研究应用
Chemistry: : Utilized in exploring reaction mechanisms and developing new synthetic methodologies. Its reactivity serves as a model for studying complex heterocyclic chemistry.
Biology: : Investigated for its biological activities, potentially interacting with proteins or enzymes due to its multi-ring structure and functional groups.
Medicine: : Studied for potential pharmaceutical applications, such as anti-cancer, anti-viral, or anti-inflammatory properties, owing to its triazolopyrimidine core which is known for such activities.
Industry: : Applications could include its use as a precursor for specialized polymers or as a ligand in coordination chemistry for catalyst development.
作用机制
The compound's mechanism of action would depend on its specific application:
Molecular Targets: : It may interact with DNA, proteins, or enzymes, potentially inhibiting or modifying their function.
Pathways Involved: : The detailed pathways would be contingent on its biological activity, such as inhibition of enzyme activity through binding to active sites or interacting with cellular receptors.
相似化合物的比较
Similar Compounds: : Cyclopropyl derivatives, piperazine-based drugs, and triazolopyrimidine analogs.
Uniqueness: : What sets cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone apart is its combined structural elements. This integration provides a unique profile for interaction with biological molecules, potentially leading to distinct biological activities and broader applicability in research.
That’s the chemistry deep dive for you. Quite a complex yet fascinating compound, right?
属性
IUPAC Name |
cyclopropyl-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-13-2-6-15(7-3-13)26-18-16(22-23-26)17(20-12-21-18)24-8-10-25(11-9-24)19(27)14-4-5-14/h2-3,6-7,12,14H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMGLIQDZZRREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B2909354.png)


![4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol](/img/structure/B2909360.png)


![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2909366.png)
![N-[1-(4-methanesulfonylphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2909367.png)
![N-(4-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2909369.png)

![4-methoxy-N-{[5-(propan-2-ylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2909371.png)



